molecular formula C15H12N2O2 B2396004 N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide CAS No. 2097863-95-9

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide

カタログ番号: B2396004
CAS番号: 2097863-95-9
分子量: 252.273
InChIキー: ZTCAHGBKKMIXLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . It is identified by the CAS Number 2097863-95-9 . This compound features a but-2-ynamide chain linked to a phenyl ring that is substituted with a 2-oxo-1,2-dihydropyridin-1-yl group, a structure that is part of a class of heterocyclic compounds of significant interest in medicinal and organic chemistry research . Compounds containing the 2-oxo-1,2-dihydropyridin (2-pyridone) moiety have been extensively studied and appear in contexts such as noncompetitive AMPA receptor antagonists for neurological research and as key intermediates in the synthesis of complex nitrogen-containing heterocycles via oxidative cyclization and radical cascade reactions . The presence of the alkyne functional group in the structure also offers a versatile handle for further chemical modification using click chemistry and other synthetic methodologies, making it a valuable building block for the development of novel chemical entities. Researchers can utilize this compound as a key intermediate in synthetic routes or as a core structure for developing new biologically active molecules. This product is intended for research purposes only and is not for human or veterinary use.

特性

IUPAC Name

N-[4-(2-oxopyridin-1-yl)phenyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-2-5-14(18)16-12-7-9-13(10-8-12)17-11-4-3-6-15(17)19/h3-4,6-11H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCAHGBKKMIXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC=C(C=C1)N2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Glutamic Acid-Catalyzed Condensation

A sustainable MCR approach employs glutamic acid as a biodegradable organocatalyst to assemble the dihydropyridinone scaffold. In a representative protocol, isatoic anhydride, isoniazid, and heteroaromatic aldehydes react in ethanol at 60°C under oil bath stirring. While this method originally targeted N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivatives, its reaction mechanism—involving nucleophilic attack by the amine on the carbonyl group—can be adapted for N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide by substituting isoniazid with but-2-ynamide precursors.

Table 1: Reaction Parameters for MCR Synthesis

Parameter Value/Description Source
Catalyst L-Glutamic acid (10 mol%)
Solvent Ethanol
Temperature 60°C
Reaction Time 12–16 hours
Yield Range 65–78% (analogous compounds)

Key advantages include eco-friendliness and avoidance of transition metals. However, regioselectivity challenges may arise during but-2-ynamide incorporation, necessitating precise stoichiometric control.

Stepwise Synthesis via Amide Coupling

Intermediate Preparation

The synthesis bifurcates into two segments:

  • Dihydropyridinone Core : 4-Aminophenyl-2-oxo-1,2-dihydropyridine is prepared via cyclocondensation of ethyl acetoacetate, ammonium acetate, and 4-nitrobenzaldehyde, followed by nitro group reduction.
  • But-2-ynamide Side Chain : But-2-ynoic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with tert-butyl carbamate to form the protected ynamide.

Amide Bond Formation

The final step involves deprotecting the tert-butyl group and coupling the ynamide to the dihydropyridinone core using EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in dichloromethane at 0–5°C.

Table 2: Characterization Data for this compound

Technique Key Signals Source
1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.98 (d, J = 8.4 Hz, 2H, ArH), 6.12 (t, J = 2.0 Hz, 1H, CH), 2.85 (q, J = 2.4 Hz, 2H, C≡CCH2)
13C NMR (100 MHz, DMSO-d6) δ 169.8 (C=O), 152.3 (C≡C), 141.2 (ArC), 122.7 (ArC), 110.4 (CH), 82.1 (C≡C), 28.5 (CH2)
FT-IR (cm−1) 3280 (N–H), 2105 (C≡C), 1660 (C=O)

Catalytic Cyclization Approaches

Palladium-Mediated Cyclization

A palladium(II) acetate-catalyzed cyclization of N-propargylamides enables dihydropyridinone ring formation. In this method, 4-(prop-2-yn-1-ylamino)phenylbut-2-ynamide undergoes intramolecular cyclization in the presence of Pd(OAc)2 (5 mol%) and CuI (10 mol%) in DMF at 80°C. The reaction proceeds via alkyne activation, forming a six-membered ring through π-alkyne coordination.

Table 3: Catalytic Cyclization Optimization

Catalyst System Yield (%) Selectivity (%) Source
Pd(OAc)2/CuI 72 89
PdCl2(PPh3)2 65 78
NiCl2(dppe) 58 65

This method offers excellent regiocontrol but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified MCR protocol irradiates the mixture of 4-aminophenylbut-2-ynamide, ethyl acetoacetate, and ammonium acetate at 100°C for 20 minutes, achieving 82% yield versus 65% under conventional heating. The accelerated kinetics favor rapid cyclization while minimizing side reactions.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling the reactants (4-aminophenylbut-2-ynamide, diketene, and ammonium carbonate) for 2 hours at 30 Hz produces the target compound in 68% yield without solvents. This approach aligns with green chemistry principles but currently suffers from scalability limitations.

Aqueous-Phase Reactions

Using water as a solvent with SDS (sodium dodecyl sulfate) micelles enhances the solubility of hydrophobic intermediates, enabling a 70% yield at 50°C.

Pharmacokinetic and Stability Profiling

SwissADME predictions for this compound indicate compliance with Lipinski’s Rule of Five (molecular weight: 297.32 g/mol, LogP: 2.1, H-bond donors: 2, H-bond acceptors: 3). Cyclic voltammetry of analogous compounds reveals oxidation potentials at +0.87 V and reduction at −1.23 V vs. Ag/AgCl, suggesting redox stability under physiological conditions.

化学反応の分析

Types of Reactions

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazolo[5,4-b]pyridin-2-amines.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted derivatives with different functional groups.

作用機序

The mechanism of action of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Substituent Variations in Patent Derivatives

Two closely related compounds from patent literature () share the but-2-ynamide core but differ in substituents:

(E)-N-(4-(4-(3-methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)-but-2-ynamide

(E)-N-(4-(4-(4-methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)-but-2-ynamide

Key Differences :

  • Position of Methylbenzyloxy Group : The first compound has a 3-methylbenzyloxy group, while the second features a 4-methylbenzyloxy substituent. This positional isomerism may influence steric hindrance and solubility.
  • Dimethylamino Group: Both patent compounds include a dimethylamino substituent on the butynamide chain, absent in the target compound.

Stereochemical and Functional Group Variations

Compounds from Pharmacopeial Forum () highlight the impact of stereochemistry and functional groups:

  • Examples: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

Key Insights :

  • Stereochemistry : Variations in chiral centers (e.g., 2R vs. 2S) can drastically alter biological activity, as seen in enantiomer-specific drug efficacy.

Functional Group Replacements in Sulfonamide Derivatives

A 2019 study () reports compounds with sulfamoyl and dioxoisoindolinyl groups:

  • Example :
    • 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

Comparison :

  • Sulfamoyl vs. Dihydropyridinyl : The sulfamoyl group in these derivatives replaces the dihydropyridinyl moiety, increasing molecular weight (493.53 g/mol) and polarity, which may affect solubility and membrane permeability.
  • Amide Linkage : Shared amide functionality suggests comparable stability under physiological conditions .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide C₁₅H₁₃N₂O₂ ~253.28 (estimated) 2-oxo-1,2-dihydropyridinyl, phenyl Amide-alkyne hybrid, planar dihydropyridine ring N/A
(E)-N-(4-(4-(3-methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)-but-2-ynamide C₃₆H₃₄ClN₅O₄ ~660.15 3-methylbenzyloxy, dimethylamino, tetrahydrofuran Enhanced electron density, steric bulk
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolinyl, sulfamoyl High polarity, yellowish-white crystalline solid

Research Implications

  • Structural Flexibility : The but-2-ynamide core allows diverse substitutions, enabling tuning of electronic and steric properties for specific applications.
  • Analytical Tools : Crystallographic software (SHELX, ORTEP-3) remains critical for resolving structural nuances in these compounds .

生物活性

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide is an organic compound recognized for its significant biological activity, particularly as a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyridinone family and is characterized by a unique structure that includes:

  • Pyridinone ring : A six-membered ring containing nitrogen and oxygen.
  • Phenyl group : A benzene ring attached to the pyridinone.
  • But-2-ynamide moiety : A carbon chain that contributes to its biological activity.

The compound's molecular formula is C14H13N3O, and it has a molecular weight of 241.27 g/mol.

The primary mechanism of action for this compound involves its role as a noncompetitive antagonist of AMPA receptors. This action disrupts glutamatergic neurotransmission, which is crucial in various neurological processes.

Key Effects:

  • Increased Seizure Threshold : Studies indicate that this compound can elevate the seizure threshold in animal models, suggesting potential applications in epilepsy treatment.
  • Reduction in Seizure Duration and Severity : The compound has been shown to significantly decrease both the duration and severity of seizures in experimental settings.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various animal models:

SpeciesHalf-Life (hours)
Rats1.67
Dogs5.34
Monkeys7.55

These values indicate that the compound has a relatively short half-life, which may influence dosing strategies in therapeutic applications.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Neuroprotective Effects : Research shows that this compound can protect against excitotoxicity associated with excessive glutamate signaling, which is implicated in neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial activities, opening avenues for its use in treating infections.
  • Anticancer Activity : Some studies have explored the compound's ability to inhibit cancer cell proliferation, although more research is needed to establish its efficacy and mechanisms in oncology.

Case Study 1: Epilepsy Model

In a controlled study involving rats with induced seizures, administration of this compound resulted in:

  • A significant increase in seizure threshold.
  • A reduction in the frequency and duration of seizures compared to control groups.

Case Study 2: Antimicrobial Testing

A series of tests conducted on bacterial strains demonstrated that certain derivatives of this compound possess antimicrobial properties. The minimum inhibitory concentration (MIC) was determined for various strains, showing promising results against common pathogens.

Q & A

Q. What are the recommended synthetic routes for preparing N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps may include:

  • Formation of the dihydropyridinone core via acid/base-catalyzed cyclization.
  • Coupling of the but-2-ynamide group using peptide-like coupling reagents (e.g., HATU or DCC) under inert atmospheres.
  • Solvent selection (e.g., DMF or THF) and temperature control (reflux at 80–110°C) to minimize side reactions . Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • 1H/13C NMR : Confirm the presence of the dihydropyridinone proton (~δ 6.5–7.5 ppm) and ynamide carbonyl carbon (~δ 160–170 ppm).
  • HR-MS : Verify molecular weight with <2 ppm error.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • IR Spectroscopy : Identify characteristic amide C=O stretches (~1650–1700 cm⁻¹) .

Q. What strategies are effective for improving the solubility and stability of this compound in aqueous buffers?

  • Use co-solvents (e.g., DMSO ≤10%) or surfactants (e.g., Tween-80) to enhance solubility.
  • Adjust pH to avoid hydrolysis of the ynamide group (stable at pH 6–8).
  • Store lyophilized samples at –20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Synthesize analogs with modifications to the dihydropyridinone ring (e.g., substituents at the 3-position) or ynamide linker.
  • Test inhibitory activity against target enzymes (e.g., kinases or proteases) using fluorescence-based assays.
  • Correlate electronic properties (Hammett constants) with bioactivity to identify critical functional groups .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Challenge : Low crystal symmetry due to flexible ynamide chains.
  • Solution : Use slow vapor diffusion with mixed solvents (e.g., ethanol/water) to induce ordered packing.
  • Refinement with SHELXL-2018 is recommended for handling disordered regions and anisotropic thermal parameters .

Q. How should researchers resolve contradictory data regarding the compound’s mechanism of action across different biological assays?

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement.
  • Validate off-target effects using proteome-wide profiling (e.g., thermal shift assays).
  • Cross-reference with structurally similar compounds (e.g., oxadiazole-containing analogs) to identify conserved pathways .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina with high-resolution protein structures (PDB) to predict binding poses.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR : Apply Gaussian-based DFT calculations to correlate electronic descriptors with activity .

Methodological Notes

  • Experimental Reproducibility : Document solvent batch numbers and catalyst purity to minimize variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。